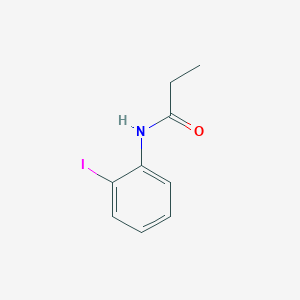
4-bromo-N-(4-fluorophenyl)-3,5-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(4-fluorophenyl)-3,5-dimethoxybenzamide, also known as Bromo-Dimethoxy-Fluoro-Benzamide (BDFB), is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. BDFB belongs to the class of benzamides and is known to have a broad range of biological activities.
Wirkmechanismus
The exact mechanism of action of BDFB is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways. BDFB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. BDFB has also been shown to inhibit the activity of protein kinase B (AKT), a signaling pathway involved in cell survival and proliferation.
Biochemical and Physiological Effects
BDFB has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. BDFB has also been shown to induce apoptosis (cell death) in cancer cells, inhibit angiogenesis (formation of new blood vessels), and reduce tumor growth in animal models of cancer. Additionally, BDFB has been reported to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
BDFB has several advantages for lab experiments. It has been shown to have low toxicity and good solubility in water and organic solvents. BDFB is also relatively easy to synthesize and can be obtained in high yield. However, one limitation of BDFB is its limited stability in solution, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of BDFB. One area of interest is the development of BDFB as a potential therapeutic agent for the treatment of cancer and inflammatory diseases. Further studies are needed to determine the optimal dosage and administration route of BDFB for these conditions. Another area of interest is the elucidation of the exact mechanism of action of BDFB, which could lead to the development of more potent and selective analogs. Finally, the study of BDFB in animal models of neurological and psychiatric disorders could provide valuable insights into its potential use as a treatment for these conditions.
Conclusion
In conclusion, BDFB is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. BDFB has been shown to have anti-inflammatory, analgesic, and anti-cancer activities. It has also been reported to have anxiolytic and antidepressant effects. Further studies are needed to determine the optimal dosage and administration route of BDFB for these conditions. Additionally, the elucidation of the exact mechanism of action of BDFB could lead to the development of more potent and selective analogs.
Synthesemethoden
The synthesis of BDFB involves the reaction of 4-bromo-3,5-dimethoxybenzoic acid with 4-fluoroaniline in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction yields BDFB as a white solid with a melting point of 151-152°C.
Wissenschaftliche Forschungsanwendungen
BDFB has been studied extensively for its potential pharmacological properties. It has been found to have anti-inflammatory, analgesic, and anti-cancer activities. BDFB has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, BDFB has been reported to have anxiolytic and antidepressant effects.
Eigenschaften
Produktname |
4-bromo-N-(4-fluorophenyl)-3,5-dimethoxybenzamide |
|---|---|
Molekularformel |
C15H13BrFNO3 |
Molekulargewicht |
354.17 g/mol |
IUPAC-Name |
4-bromo-N-(4-fluorophenyl)-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C15H13BrFNO3/c1-20-12-7-9(8-13(21-2)14(12)16)15(19)18-11-5-3-10(17)4-6-11/h3-8H,1-2H3,(H,18,19) |
InChI-Schlüssel |
ACODPSSMAQQCEC-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1Br)OC)C(=O)NC2=CC=C(C=C2)F |
Kanonische SMILES |
COC1=CC(=CC(=C1Br)OC)C(=O)NC2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B253132.png)

![Ethyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B253136.png)
![N-[3-(4-morpholinyl)propyl]-2-pyridinecarboxamide](/img/structure/B253137.png)
![Ethyl 2-{[(4-isopropylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B253138.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chlorobenzamide](/img/structure/B253142.png)



![Methyl 4-{[(5-nitrofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B253152.png)
![N-[4-(dimethylamino)phenyl]-5-nitro-2-furamide](/img/structure/B253153.png)